1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropane-1-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropane-1-carboxamide is a complex organic compound that features a cyclopropane ring, a fluorophenyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropane ring and the introduction of the fluorophenyl and thiophenyl groups. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction.
Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic aromatic substitution.
Coupling Reactions: Use of Suzuki-Miyaura coupling to attach the thiophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving cyclopropane-containing compounds.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropane-1-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-2-phenyl-ethanone: A simpler compound with a similar fluorophenyl group.
1-(4-fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: Another compound featuring a fluorophenyl group and a pyridine ring.
Uniqueness
1-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring, a fluorophenyl group, and a thiophenyl group. This structural complexity may confer unique properties and reactivity compared to simpler analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO2S/c23-18-9-7-17(8-10-18)22(11-12-22)21(26)24-14-19(25)15-3-5-16(6-4-15)20-2-1-13-27-20/h1-10,13,19,25H,11-12,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQUQXMJLBDBLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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